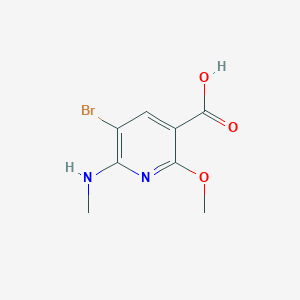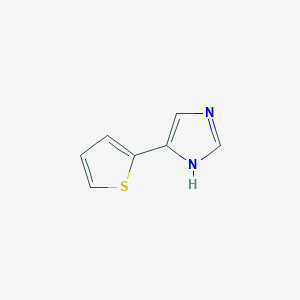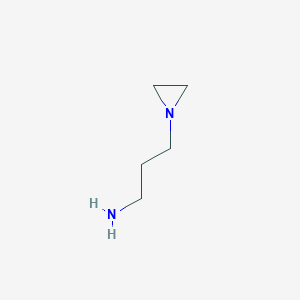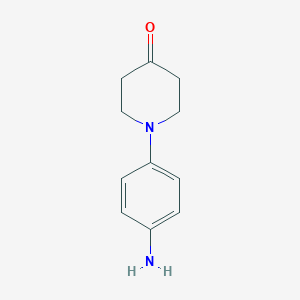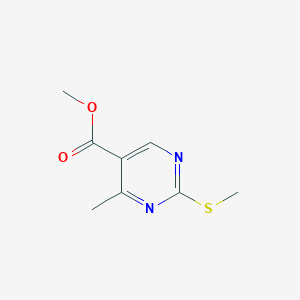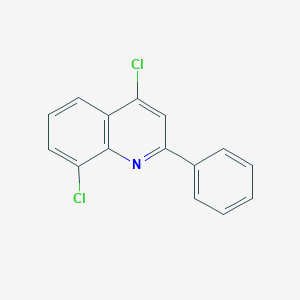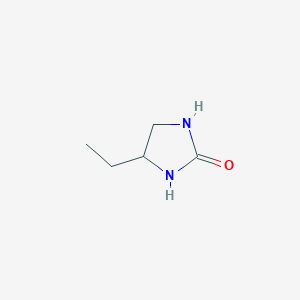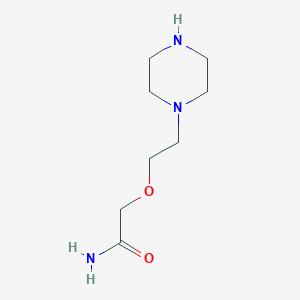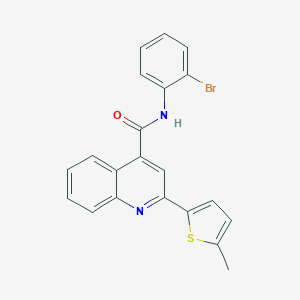
5-Methylnaphthalene-1-carboxylic acid
概要
説明
5-Methylnaphthalene-1-carboxylic acid is an organic compound belonging to the class of naphthoic acids. It is characterized by a naphthalene ring substituted at the 5th position with a methyl group and at the 1st position with a carboxylic acid group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
5-Methylnaphthalene-1-carboxylic acid can be synthesized through several methods. One common approach involves the oxidation of 5-methylnaphthalene using strong oxidizing agents such as potassium permanganate (KMnO4) in an acidic medium . Another method includes the carboxylation of 5-methylnaphthalene using carbon dioxide (CO2) in the presence of a catalyst .
Industrial Production Methods
In industrial settings, the production of this compound often involves the catalytic oxidation of 5-methylnaphthalene. This process typically uses metal catalysts such as cobalt or manganese to facilitate the oxidation reaction under controlled temperature and pressure conditions .
化学反応の分析
Types of Reactions
5-Methylnaphthalene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: It can be reduced to form 5-methylnaphthalene.
Substitution: The carboxylic acid group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles such as amines or alcohols under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of more oxidized derivatives.
Reduction: Formation of 5-methylnaphthalene.
Substitution: Formation of substituted naphthalene derivatives.
科学的研究の応用
5-Methylnaphthalene-1-carboxylic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Medicine: Investigated for its potential to enhance the effects of certain anticancer drugs such as adriamycin.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 5-methylnaphthalene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. It has been shown to modulate the activity of certain enzymes and receptors, leading to its observed biological effects. For example, its anti-inflammatory properties are believed to result from the inhibition of pro-inflammatory cytokines .
類似化合物との比較
Similar Compounds
1-Naphthoic acid: Similar structure but lacks the methyl group at the 5th position.
2-Naphthoic acid: Similar structure but the carboxylic acid group is at the 2nd position.
5-Methyl-2-naphthoic acid: Similar structure but the carboxylic acid group is at the 2nd position.
Uniqueness
5-Methylnaphthalene-1-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group at the 5th position and the carboxylic acid group at the 1st position allows for unique reactivity and interactions compared to other naphthoic acids .
特性
IUPAC Name |
N-(2-bromophenyl)-2-(5-methylthiophen-2-yl)quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15BrN2OS/c1-13-10-11-20(26-13)19-12-15(14-6-2-4-8-17(14)23-19)21(25)24-18-9-5-3-7-16(18)22/h2-12H,1H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UARWOTIGJWTZFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC=CC=C4Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15BrN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80361126 | |
| Record name | N-(2-bromophenyl)-2-(5-methylthiophen-2-yl)quinoline-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80361126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
423.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4527-60-0 | |
| Record name | N-(2-bromophenyl)-2-(5-methylthiophen-2-yl)quinoline-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80361126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of identifying 3-methoxy-5-methylnaphthalene-1-carboxylic acid and 3-hydroxy-5-methylnaphthalene-1-carboxylic acid in Carzinophilin?
A1: The identification of both 3-methoxy-5-methylnaphthalene-1-carboxylic acid and 3-hydroxy-5-methylnaphthalene-1-carboxylic acid within the alkaline hydrolysate of Carzinophilin [] provides valuable structural information about this potent antitumor antibiotic. These compounds are likely fragments of the larger Carzinophilin molecule, and their presence helps researchers piece together the complex structure of this natural product. Understanding the structure of Carzinophilin is crucial for further investigations into its mechanism of action, potential for drug development, and synthesis of analogs with improved therapeutic properties.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


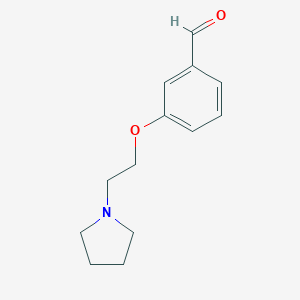
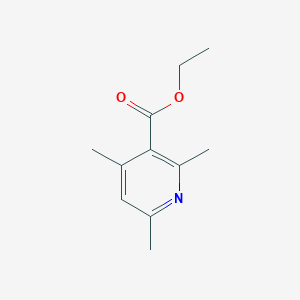
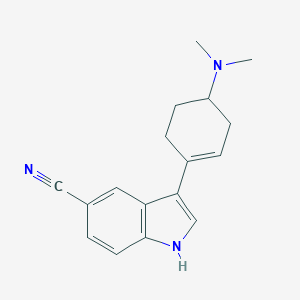
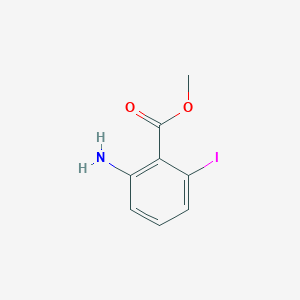
![[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propyl] methanesulfonate](/img/structure/B185912.png)

